molecular formula C15H15FN2O3 B6956216 N'-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide

N'-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B6956216
M. Wt: 290.29 g/mol
InChI Key: BRJRWOPNYPHVGS-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

N'-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-13-6-8-14(9-7-13)21-10-15(19)18-17-12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJRWOPNYPHVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 4-fluoroaniline with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The intermediate product is then treated with hydrazine hydrate to yield the final hydrazide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potentially useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N’-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetohydrazide
  • N’-(4-bromophenyl)-2-(4-methoxyphenoxy)acetohydrazide
  • N’-(4-methylphenyl)-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

N’-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.

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